molecular formula C15H10F4O4 B14059378 (2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

(2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid

Cat. No.: B14059378
M. Wt: 330.23 g/mol
InChI Key: TWZWNZADAZPCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is an organic compound that features a biphenyl structure with fluorine and trifluoromethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the Suzuki-Miyaura coupling reaction to form the biphenyl core, followed by selective fluorination and introduction of the trifluoromethoxy group

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Scientific Research Applications

(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid: Similar structure but lacks the hydroxy group.

    (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.

Uniqueness

The presence of both fluorine and trifluoromethoxy groups in (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid imparts unique electronic properties, making it distinct from other biphenyl derivatives. These substituents can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H10F4O4

Molecular Weight

330.23 g/mol

IUPAC Name

2-[2-fluoro-3-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C15H10F4O4/c16-12-10(5-2-6-11(12)13(20)14(21)22)8-3-1-4-9(7-8)23-15(17,18)19/h1-7,13,20H,(H,21,22)

InChI Key

TWZWNZADAZPCFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)C(C(=O)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.